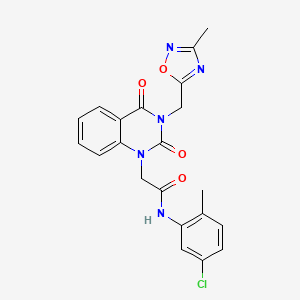

N-(5-chloro-2-methylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O4/c1-12-7-8-14(22)9-16(12)24-18(28)10-26-17-6-4-3-5-15(17)20(29)27(21(26)30)11-19-23-13(2)25-31-19/h3-9H,10-11H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRSJUCXDSAJED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex compound that has garnered attention for its potential biological activity, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a detailed overview of its biological activities based on recent studies and findings.

Chemical Structure

The compound features a quinazoline core fused with an oxadiazole moiety, which is known for its diverse biological activities. The presence of the chloro and methyl groups on the phenyl ring further enhances its pharmacological profile.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent research has highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including those similar to our compound. These derivatives have been shown to inhibit various enzymes associated with cancer cell proliferation such as telomerase and histone deacetylases (HDAC) .

Case Study:

In a study evaluating the anticancer properties of oxadiazole derivatives, compounds were tested against several cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their cytotoxicity and selectivity towards cancer cells . For instance, compounds with longer alkyl chains exhibited increased potency.

2. Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Studies have demonstrated that oxadiazole derivatives possess significant antibacterial and antifungal properties. For example, a series of benzamide derivatives linked with oxadiazoles showed promising activity against various pathogens .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 12a | Bacterial | 10 mg/L |

| 12b | Fungal | 50 mg/L |

| 12c | Viral | 25 mg/L |

The mechanism through which this compound exerts its biological effects is multifaceted. It is believed to involve:

- Inhibition of key enzymes involved in DNA replication and repair.

- Disruption of cellular signaling pathways that promote cancer cell survival.

- Induction of apoptosis in malignant cells.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest that modifications to its structure can influence these parameters significantly . Toxicity assessments using zebrafish models indicate that while some derivatives exhibit low toxicity at therapeutic doses, further studies are necessary to establish safety profiles comprehensively .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro studies have demonstrated that N-(5-chloro-2-methylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor progression and proliferation.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a potent inhibitor of lipoxygenase enzymes, which are crucial in inflammatory processes . This property positions it as a candidate for developing new anti-inflammatory drugs.

Antimicrobial Activity

Preliminary tests indicate that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests its potential application in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Q & A

Q. What synthetic strategies are commonly employed to prepare the acetamide core in this compound?

The acetamide linkage is typically synthesized via nucleophilic acyl substitution. A general method involves reacting an amine-containing intermediate (e.g., 5-aryl-2-amino-oxadiazole or quinazolinone derivatives) with chloroacetyl chloride in the presence of a base like triethylamine. Solvents such as dioxane or DMF are used, with reaction temperatures ranging from room temperature (20–25°C) to reflux conditions. Post-reaction, the product is isolated by precipitation in water, filtration, and recrystallization from ethanol-DMF mixtures .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- TLC : Used to monitor reaction progress (e.g., chloroacetyl chloride reactions in dioxane) .

- NMR spectroscopy : Critical for verifying substituent positions (e.g., ¹H NMR for methyl groups on oxadiazole or quinazolinone moieties; ¹³C NMR for carbonyl groups) .

- HPLC : Ensures >98% purity, particularly for derivatives intended for biological testing .

- Melting point analysis : Provides preliminary purity assessment (e.g., derivatives with sharp melting points between 185–216°C indicate high crystallinity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the quinazolinone-acetamide coupling step?

Contradictions in reported methods highlight key variables:

- Temperature : Heating to 85–90°C for 20 minutes improves coupling efficiency compared to room-temperature reactions, likely due to increased solubility of intermediates .

- Solvent polarity : DMF enhances nucleophilicity of the amine compared to dioxane, reducing side reactions .

- Stoichiometry : A 1:1 molar ratio of amine to chloroacetyl chloride minimizes unreacted starting material, as excess reagent can hydrolyze to chloroacetic acid .

Q. What structural modifications to the oxadiazole and quinazolinone moieties influence bioactivity, and how are these assessed?

- Oxadiazole substituents : Electron-withdrawing groups (e.g., 3-methyl) improve metabolic stability, as shown in analogs with 99.7% HPLC purity and confirmed via SAR studies .

- Quinazolinone modifications : Introducing chloro or methoxy groups at the 5-position enhances hydrogen-bonding interactions with target proteins, validated through docking studies and in vitro assays .

- Methodological validation : Comparative IC₅₀ values from enzyme inhibition assays (e.g., lipoxygenase or kinase targets) and cytotoxicity profiling in cell lines (e.g., HepG2 or MCF-7) are used to prioritize derivatives .

Q. How can contradictory data on solubility and bioavailability be resolved for structurally similar acetamide derivatives?

- LogP adjustments : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) on the phenyl ring improves aqueous solubility, as demonstrated in analogs with 35–55% yield and confirmed via shake-flask experiments .

- Prodrug strategies : Acetylation of free hydroxyl groups enhances membrane permeability, with hydrolysis rates quantified via HPLC under physiological pH conditions .

- In silico modeling : Tools like SwissADME predict bioavailability challenges, guiding synthetic prioritization .

Methodological Recommendations

- Scale-up challenges : Replace dioxane with DMF for safer large-scale reactions due to lower volatility .

- Contradiction resolution : Use High-Resolution Mass Spectrometry (HRMS) to distinguish isomeric byproducts in complex reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.